4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMELJOZDKQWMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Table 1: Substituent Variations in Benzamide Derivatives
Key Observations :
- Steric Effects : Bulky substituents like 5,5-dimethyl-7-oxo groups (–10) introduce steric hindrance, which may reduce metabolic degradation but limit membrane permeability .
Analogues with Heterocycle Variations
Table 2: Heterocycle Modifications in Related Compounds
Key Observations :
- Sulfur vs. Oxygen Heteroatoms : Replacement of sulfur (benzothiazole) with oxygen (benzoxazole) alters electronic properties and hydrogen-bonding capacity, impacting biological activity .
Pharmacological and Catalytic Comparisons
- GABA Receptor Ligands: highlights a structurally distinct compound, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, which selectively targets δ-GABA-A receptors. While the tetrahydrobenzothiazole derivative discussed here shares a benzamide scaffold, its pharmacological profile remains underexplored. Notably, δ-GABA-A agonists like gaboxadol (THIP) faced clinical setbacks due to side effects, emphasizing the need for cautious evaluation of benzamide derivatives .
- Catalytic Applications : Benzoylthiourea derivatives (e.g., ) demonstrate efficacy in Suzuki coupling reactions, achieving >90% conversion rates in C–C bond formation. The tetrahydrobenzothiazole scaffold’s rigidity may similarly enhance catalytic activity if functionalized with metal-coordinating groups .
Biological Activity
4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C14H13ClN2OS
- Molecular Weight : 284.78 g/mol
- CAS Number : 303755-79-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor or modulator by binding to the active sites of these targets. This interaction can lead to various biological effects:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
- Anti-inflammatory Effects : It may reduce inflammation by modulating inflammatory pathways.
- Antimicrobial Activity : Exhibits activity against various bacterial and fungal strains.
Anticancer Activity
Recent studies have indicated that compounds within the benzothiazole family possess significant anticancer properties. For instance:
- Cell Lines Tested : Various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against several pathogens:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Strains : Shows inhibitory effects on Candida albicans and Aspergillus species.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 75 µg/mL |
| Aspergillus niger | 60 µg/mL |
Case Studies
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited potent cytotoxicity against various cancer cell lines. The study highlighted that the presence of chloro and benzamide groups enhances the anticancer activity compared to other derivatives .
- Antimicrobial Research :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzothiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-chloro-N-(5-methylbenzothiazol-2-yl)benzamide | Moderate | High |
| 4-chloro-N-(6-methylbenzothiazol-2-yl)acetamide | Low | Moderate |
Q & A
Basic: What are the optimal synthetic routes for 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?
Answer:
The synthesis typically involves condensation of 4-chlorobenzoyl chloride with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. A standard protocol includes:
- Dissolving the amine in dichloromethane or ethanol, followed by dropwise addition of 4-chlorobenzoyl chloride under inert conditions.
- Using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Refluxing for 4–6 hours, followed by solvent evaporation and purification via column chromatography or recrystallization.
Variants may employ glacial acetic acid as a catalyst in ethanol, as seen in analogous benzothiazole-amide syntheses .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy:
- X-ray crystallography:
Advanced: How can structural ambiguities arising from spectroscopic vs. crystallographic data be resolved?
Answer:
Discrepancies between NMR (solution state) and crystallographic (solid state) data require:
- Conformational analysis: Density Functional Theory (DFT) calculations compare optimized geometries with crystallographic data.
- Dynamic NMR: Assesses rotational barriers of amide bonds in solution.
- Hydrogen bonding validation: Use Flack parameter analysis in SHELXL to confirm chirality and intermolecular interactions .
Advanced: What experimental designs are suitable for evaluating biological activity, such as antimicrobial potential?
Answer:
- Enzyme inhibition assays: Target bacterial pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions, similar to nitazoxanide derivatives .
- MIC determination: Test against Gram-positive/negative strains using broth microdilution.
- Biochemical pathway analysis: Metabolomic profiling (GC-MS) post-treatment identifies disrupted pathways (e.g., fatty acid biosynthesis) .
Advanced: How can catalytic activity of this compound in Suzuki-Miyaura coupling be systematically analyzed?
Answer:
- In situ catalyst formation: React the compound with Pd(OAc)₂ in DMF/ethanol.
- Reaction monitoring: Use GC-MS to track biphenyl derivative formation from aryl halides.
- Kinetic studies: Vary temperature, ligand/Pd ratios, and base (e.g., K₂CO₃) to optimize turnover frequency (TOF) .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular docking (AutoDock/Vina): Dock the compound into PFOR (PDB: 2X9L) to assess binding affinity.
- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns, analyzing RMSD and hydrogen bond occupancy.
- QSAR modeling: Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity .
Methodological: How to validate analytical methods for purity assessment?
Answer:
- HPLC-DAD: Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm.
- HRMS (ESI+): Confirm molecular ion [M+H]⁺ (exact mass: Calc. 306.0528, Obs. 306.0525) and isotopic Cl pattern .
- Elemental analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How to address synthetic yield inconsistencies across reaction scales?
Answer:
- Mechanistic investigation: Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of benzoyl chloride).
- Scale-up adjustments: Optimize mixing efficiency (e.g., switch from magnetic stirring to mechanical agitation).
- Byproduct analysis: Use ¹H-NMR to detect unreacted amine or dimerization products .
Advanced: What strategies mitigate crystallographic twinning in structure determination?
Answer:
- Data collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise.
- Twin refinement (SHELXL): Apply TWIN/BASF commands for hemihedral twinning.
- Flack parameter: Validate absolute structure using η or x parameters to avoid false chirality assignments .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Substituent variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzamide ring.
- Biological testing: Compare IC₅₀ values against PFOR or antimicrobial activity.
- 3D-QSAR (CoMFA/CoMSIA): Map electrostatic/hydrophobic fields to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
